6-Hydroxy-4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde
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Overview
Description
6-Hydroxy-4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound with the molecular formula C10H10O5 It is a derivative of benzodioxole, characterized by the presence of hydroxy and methoxy groups, as well as an aldehyde functional group
Preparation Methods
The synthesis of 6-Hydroxy-4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde typically involves the formylation of dihydroapiol, a naturally occurring compound found in parsley and dill seeds. The reaction is carried out in the presence of tin(IV) chloride (SnCl4) as a catalyst and dichloromethane (CH2Cl2) as the solvent. The reaction mixture is maintained at low temperatures to ensure the desired product is obtained with high yield .
Chemical Reactions Analysis
6-Hydroxy-4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Hydroxy-4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde has several scientific research applications:
Industry: The compound is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit the metastasis of cancer cells by interfering with specific signaling pathways and molecular targets involved in cell proliferation and migration .
Comparison with Similar Compounds
6-Hydroxy-4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde can be compared with other similar compounds, such as:
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: This compound lacks the hydroxy group present in this compound, which may affect its reactivity and biological activity.
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10O6 |
---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
6-hydroxy-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C10H10O6/c1-13-7-5(3-11)6(12)8(14-2)10-9(7)15-4-16-10/h3,12H,4H2,1-2H3 |
InChI Key |
UFYWQQTXRUSMFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1C=O)O)OC)OCO2 |
Origin of Product |
United States |
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